N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 941876-59-1
VCID: VC11870245
InChI: InChI=1S/C23H21ClN4O3/c1-3-31-17-7-5-16(6-8-17)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-9-4-15(2)12-18(19)24/h4-13H,3,14H2,1-2H3,(H,25,29)
SMILES: CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)Cl
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9 g/mol

N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

CAS No.: 941876-59-1

Cat. No.: VC11870245

Molecular Formula: C23H21ClN4O3

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide - 941876-59-1

Specification

CAS No. 941876-59-1
Molecular Formula C23H21ClN4O3
Molecular Weight 436.9 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Standard InChI InChI=1S/C23H21ClN4O3/c1-3-31-17-7-5-16(6-8-17)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-9-4-15(2)12-18(19)24/h4-13H,3,14H2,1-2H3,(H,25,29)
Standard InChI Key FWMHEXACIGFXFV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)Cl
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)Cl

Introduction

N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a complex organic compound featuring a chloro-substituted aromatic ring, an acetamide group, and a pyrazolo[1,5-a]pyrazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.

Synthesis

The synthesis of N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multi-step synthetic routes. These methods require careful control of reaction conditions to ensure high yields and purity. Common steps include the formation of the pyrazolo[1,5-a]pyrazine core and subsequent modification with the chloro-substituted phenyl and ethoxyphenyl groups.

Potential Applications

This compound serves as a lead for developing new therapeutic agents targeting inflammation and cancer. Its unique structure can be modified to enhance efficacy and selectivity. Interaction studies, such as molecular docking, are crucial for understanding how it interacts with biological targets.

Comparison with Similar Compounds

Similar compounds, such as N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)formohydrazido]}acetamide and N-(3-difluorophenyl)-2-{[3-(4-methoxyphenyl)formohydrazido]}acetamide, exhibit potential anti-inflammatory and anticancer properties. These compounds highlight the diversity within this chemical class and the importance of structural modifications in achieving distinct biological activities.

CompoundStructural FeaturesBiological Activity
N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamideChloro-substituted phenyl, pyrazolo[1,5-a]pyrazinePotential anti-inflammatory, anticancer
N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)formohydrazido]}acetamideChloro-substituted phenyl, formohydrazido groupPotential anti-inflammatory
N-(3-difluorophenyl)-2-{[3-(4-methoxyphenyl)formohydrazido]}acetamideDifluorophenyl, formohydrazido groupAnticancer properties

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